Azetidine-2-carboxylic acid

Description

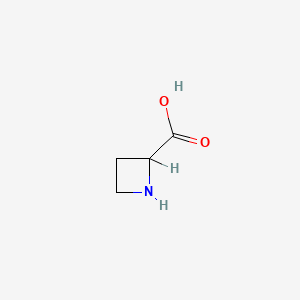

Structure

3D Structure

Properties

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

From γ-Aminobutyric Acid (GABA)

Step 1: α-Bromination of GABA to form γ-amino-α-bromobutyric acid.

Step 2: Elimination of hydrogen bromide from the intermediate.

Step 3: Cyclization using barium hydroxide solution to yield azetidine-2-carboxylic acid.

-

From α,γ-Diaminobutyric Acid

Step 1: Treatment with a mixture of nitrous and hydrochloric acids to form γ-amino-α-chlorobutyric acid.

Step 2: Elimination of hydrogen chloride.

Step 3: Cyclization using barium hydroxide solution to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Enzymatic Degradation Pathways

Microorganisms employ specialized enzymes to detoxify AZE:

Bacterial Ring-Opening Hydrolysis

Pseudomonas sp. A2C uses L-azetidine-2-carboxylate hydrolase (AC hydrolase) to cleave AZE:

The enzyme belongs to the 2-haloacid dehalogenase superfamily, operating through a water-assisted nucleophilic mechanism .

Fungal Detoxification

Aspergillus species utilize:

-

Acetylation : N-acetylation of AZE's carboxyl group (IC<sub>50</sub> reduction from 0.8 mM to >10 mM)

-

Selective transport : Upregulated amino acid exporters remove AZE from cytoplasm (3.8-fold increase in efflux rate)

Classic Cyclization Protocol

From γ-aminobutyric acid (GABA) derivatives :

Stability and Reactivity

The strained azetidine ring influences AZE's behavior:

-

Thermal decomposition : Degrades above 215°C via ring-opening polymerization

-

pH sensitivity : Stable at pH 4-7 (t<sub>1/2</sub> > 48 hr), rapid degradation at pH <2 (t<sub>1/2</sub> = 1.5 hr)

-

Metal coordination : Forms stable complexes with Cu<sup>2+</sup> (log β = 8.2) and Ni<sup>2+</sup> (log β = 6.7)

Scientific Research Applications

Biochemical Research

1.1. Mechanisms of Action

AZC is known to interfere with proline metabolism and protein synthesis. It can be misincorporated into proteins in place of proline, leading to structural and functional alterations. This misincorporation has been studied extensively to understand its implications in various diseases, particularly neurodegenerative conditions.

- Case Study : A study demonstrated that AZC induces oligodendrogliopathy in mice, mimicking pathology observed in multiple sclerosis (MS). The administration of AZC resulted in significant changes in oligodendrocyte morphology and function, highlighting its potential as a model for studying MS pathogenesis .

1.2. Gene Expression Studies

Research has identified specific genes associated with the metabolism of AZC. For instance, the Pseudomonas strain exhibits genes that encode for azetidine-2-carboxylate hydrolase, which is involved in the detoxification of AZC. This enzyme facilitates the hydrolysis of AZC, leading to the production of 2-hydroxy-4-aminobutyrate .

Neurobiology

2.1. Neurotoxic Effects

AZC has been shown to induce toxic effects on neuronal cells, leading to mitochondrial dysfunction and cell death. A study reported that exposure to AZC resulted in significant morphological changes in neuron-like cells, emphasizing the need for monitoring dietary intake of this compound due to its potential neurotoxic effects .

- Table 1: Neurotoxic Effects of AZC

| Effect Observed | Description |

|---|---|

| Mitochondrial Dysfunction | Impaired energy production in neuronal cells |

| Cell Death | Increased apoptosis rates |

| Morphological Changes | Alterations in cell structure and function |

Plant Physiology

3.1. Role as a Phytotoxin

In plants, AZC acts as a secondary metabolite that can deter herbivores and pathogens. It has been identified as part of the defense mechanism in certain plant families such as Liliaceae and Agavaceae . The presence of AZC can influence plant growth and development by affecting auxin transport mechanisms.

- Case Study : Research highlighted how AZC affects auxin transport in Arabidopsis thaliana, showcasing its role in regulating physiological processes essential for plant growth .

Therapeutic Potential

Given its ability to mimic proline, AZC is being investigated for potential therapeutic applications:

- Drug Development : The structural similarities between AZC and proline make it a candidate for designing drugs targeting proline-related pathways in diseases like cancer and neurodegenerative disorders.

- Biochemical Tools : Researchers utilize AZC as a biochemical tool to study protein folding and stability due to its unique structural properties .

Mechanism of Action

Azetidine-2-carboxylic acid exerts its effects primarily by being incorporated into proteins in place of proline. This misincorporation can disrupt normal protein folding and function, leading to various biological effects. The compound targets proteins involved in collagen synthesis, which can inhibit angiogenesis and affect tissue development .

Comparison with Similar Compounds

Similar Compounds

-

Proline

- Proline is a five-membered ring amino acid that is structurally similar to azetidine-2-carboxylic acid but has different biological properties.

-

Hydroxyproline

- Hydroxyproline is a hydroxylated derivative of proline that plays a crucial role in collagen stability.

-

Pyrrolidine-2-carboxylic acid

- This compound is another proline analog with a different ring structure.

Uniqueness

- This compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties compared to its five-membered counterparts like proline and hydroxyproline. Its ability to be misincorporated into proteins makes it a valuable tool for studying protein structure and function .

Biological Activity

Azetidine-2-carboxylic acid (Aze) is a naturally occurring imino acid and a toxic analogue of proline, which has garnered attention for its biological activities, particularly in the context of neurological disorders and cellular stress responses. This article delves into the various aspects of Aze's biological activity, including its incorporation into proteins, effects on oligodendrocytes, and implications for diseases like multiple sclerosis (MS).

- Chemical Structure : Aze is characterized by its azetidine ring structure with a carboxylic acid functional group.

- Molecular Formula : CHNO

This compound is known to misincorporate into proteins in place of proline, leading to various biochemical effects. This misincorporation can disrupt normal protein function and trigger cellular stress responses.

Key Findings:

- Incorporation into Hemoglobin : Aze can be incorporated into hemoglobin without affecting the rate of globin synthesis in rabbit reticulocytes. Studies indicated that Aze substitutes specifically for prolyl residues during hemoglobin synthesis, suggesting a potential role in protein misfolding and dysfunction .

- Oligodendrogliopathy Induction : In vivo studies in mice demonstrated that Aze induces oligodendrocyte (OL) damage characterized by nucleomegaly, cytoplasmic vacuolation, and apoptosis. These changes mimic pathological features observed in MS, particularly in normal-appearing white matter (NAWM) .

Biological Effects

The biological effects of Aze are multifaceted, affecting various cell types and processes:

- Neurotoxicity : Aze exposure leads to oligodendrocyte apoptosis and myelin degeneration, contributing to neuroinflammatory conditions such as MS. High doses (600 mg/kg) resulted in significant clinical symptoms reminiscent of MBP-mutant mice .

- Cellular Stress Responses : Aze triggers the unfolded protein response (UPR) in oligodendrocytes, leading to the activation of proinflammatory pathways. Immunohistochemical analyses revealed the expression of UPR markers and MHC I in response to Aze exposure .

Study 1: Oligodendrogliopathy in Mice

- Objective : To assess the effects of Aze on central nervous system (CNS) pathology.

- Method : Adult CD1 mice were administered Aze via oral or intraperitoneal routes.

- Results : Significant oligodendrocyte damage was observed at high doses, with associated clinical symptoms and histological changes indicative of stress responses similar to those seen in MS patients .

Study 2: Proteomic Analysis

- Objective : To investigate the misincorporation of Aze in plant tissues.

- Method : Arabidopsis plants were treated with Aze, followed by proteomic analysis.

- Results : Misincorporation events were identified in over 3% of peptides analyzed. Functional enrichment analysis indicated that proteins affected by Aze were involved in stress responses and protein biosynthesis pathways .

Data Tables

Q & A

Q. What is the biochemical role of AZC in studying protein misfolding and stress responses?

AZC, a non-proteinogenic proline analog, incorporates into proteins during translation, disrupting proper folding and inducing cytosolic protein response (CPR) or heat shock response (HSR). This property allows researchers to model protein aggregation diseases or study stress signaling pathways. For example, in Arabidopsis, AZC treatment activates HSFA2 transcription factors, which regulate CPR-related genes such as heat shock proteins (HSPs) .

Q. What are the solubility properties and safe handling protocols for AZC in laboratory settings?

AZC is soluble in water and organic solvents (e.g., DMF, DMSO, THF), making it versatile for in vitro and in vivo studies. Handling requires standard safety measures: use gloves, eye protection, and lab coats. In case of skin contact, rinse immediately with water and seek medical attention. Store at -20°C in a dry, dark environment .

Advanced Research Questions

Q. How can researchers design experiments to study AZC-induced CPR in plant or mammalian models?

- Model Selection : Use Arabidopsis thaliana transformed with stress-responsive reporters (e.g., Oshsp17.3Pro::GUS) to visualize AZC-triggered CPR activation via β-glucuronidase assays .

- Dosage Optimization : Titrate AZC concentrations (typically 1–5 mM) to balance protein misfolding with cell viability.

- Transcriptomic Analysis : Pair treatments with RNA-seq to identify CPR-specific gene networks (e.g., HSFA2, HSP70) .

Q. What synthetic methodologies are used to prepare AZC derivatives for structure-activity relationship (SAR) studies?

- Protection/Deprotection : Start with N-Boc-azetidine-2-carboxylic acid. Condense with amines (e.g., dodecylamine) under standard coupling conditions (e.g., EDC/HOBt).

- Deprotection : Use trifluoroacetic acid (TFA) to remove Boc groups, followed by purification via reverse-phase HPLC.

- Characterization : Validate products using -/-NMR, HRMS, and elemental analysis .

Q. How can AZC incorporation into peptides be quantified with high precision?

- Mass Spectrometry : Use Skyline software (version 3.6.1) to analyze +2/+3/+4/+5 precursor ions and fragment ions (b/y series).

- Signal Extraction : Exclude peptides with unresolved proline substitutions (e.g., chromatographically overlapping peaks).

- Incorporation Rate Calculation : Normalize MS1 precursor intensities against controls and apply Ascore ≥13 for phosphosite localization confidence .

Q. How should researchers address contradictions in AZC’s reported effects across different biological systems?

- Contextual Factors : Variations in AZC concentration, cell type (e.g., plant vs. mammalian), and assay conditions (e.g., exposure time) can lead to divergent outcomes.

- Analytical Validation : Cross-verify results using orthogonal methods (e.g., Western blotting for HSPs alongside transcriptomics).

- Mechanistic Follow-Up : Use CRISPR-edited HSFA2 knockout models to isolate AZC-specific CPR pathways from general stress responses .

Q. What are the applications of AZC in studying fibrotic diseases or tumor progression?

AZC inhibits collagen synthesis by replacing proline in procollagen, preventing triple-helix formation. This mechanism is exploited in:

- Fibrosis Models : Treat fibroblasts with AZC (1–10 µM) to reduce collagen deposition, as shown in diabetic rat glomerular basement membranes .

- Cancer Research : AZC disrupts extracellular matrix (ECM) remodeling in tumor microenvironments, slowing metastasis in vitro .

Methodological Considerations

- Data Reproducibility : Include internal controls (e.g., untreated samples, proline supplementation) to distinguish AZC-specific effects from general toxicity.

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and tissue sampling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.